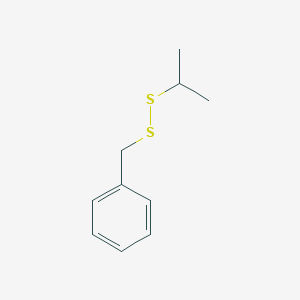![molecular formula C15H18OS2 B14620608 2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol CAS No. 60843-69-8](/img/structure/B14620608.png)
2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol is an organic compound with a complex structure that includes a thian-4-ol ring substituted with a phenylsulfanyl ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol typically involves multiple steps, starting with the preparation of the thian-4-ol ring. One common method involves the reaction of a suitable thiol with an alkyne in the presence of a base to form the thian-4-ol ring. The phenylsulfanyl ethynyl group is then introduced through a substitution reaction, often using a phenylsulfanyl halide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and automated systems may also be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can engage in hydrogen bonding and hydrophobic interactions, while the thian-4-ol ring can participate in various chemical reactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-thiopyran
- 2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-one
Uniqueness
2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol is unique due to the presence of the thian-4-ol ring and the phenylsulfanyl ethynyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
60843-69-8 |
|---|---|
Molekularformel |
C15H18OS2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
2,2-dimethyl-4-(2-phenylsulfanylethynyl)thian-4-ol |
InChI |
InChI=1S/C15H18OS2/c1-14(2)12-15(16,9-11-18-14)8-10-17-13-6-4-3-5-7-13/h3-7,16H,9,11-12H2,1-2H3 |
InChI-Schlüssel |
NXKIYVXCCMUOMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCS1)(C#CSC2=CC=CC=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate](/img/structure/B14620525.png)
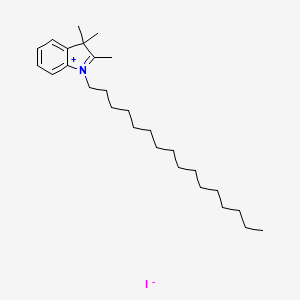
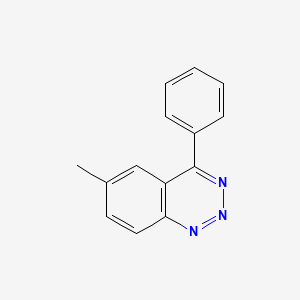
![(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14620550.png)
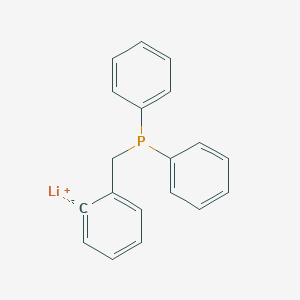
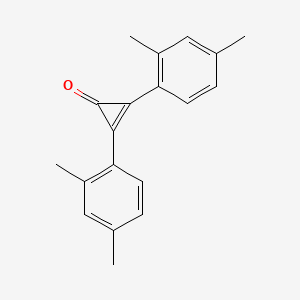
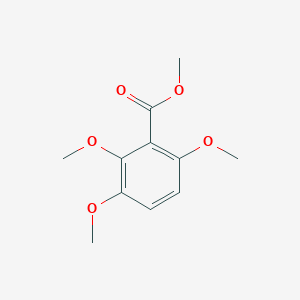

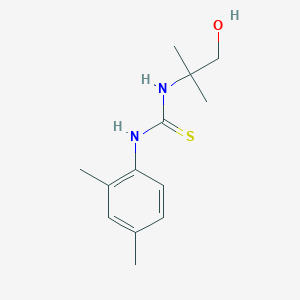
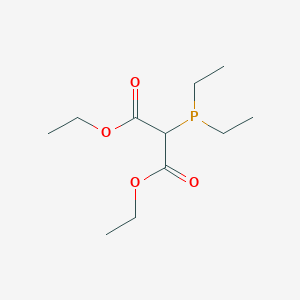
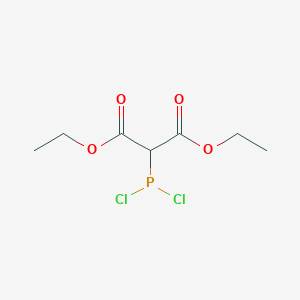
![4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14620595.png)

